O-(N-(1-Naphthyl)carbamoyl)acetone oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(1-Naphthyl)carbamoyl)acetone oxime typically involves the reaction of 1-naphthyl isocyanate with acetone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O-(N-(1-Naphthyl)carbamoyl)acetone oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Scientific Research Applications
O-(N-(1-Naphthyl)carbamoyl)acetone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-(N-(1-Naphthyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. The oxime group can participate in various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- O-(N-(3-Nitrophenyl)carbamoyl)acetone oxime
- O-(N-(2-Methoxyphenyl)carbamoyl)acetone oxime
- O-(N-(2,4-Xylyl)carbamoyl)acetone oxime
Uniqueness
O-(N-(1-Naphthyl)carbamoyl)acetone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other oxime esters .
Properties
CAS No. |
60234-33-5 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H14N2O2/c1-10(2)16-18-14(17)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,15,17) |
InChI Key |
RMQOCXBLFNWALP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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